One of the major challenges in pharmaceutical development is formulating drugs with low water solubility. Polyoxyl 35 castor oil acts as a solubilizing agent, effectively increasing the aqueous solubility of hydrophobic drugs. This allows for the creation of stable drug formulations for oral administration, injections, and topical applications. Studies have shown success in formulating a wide range of poorly soluble drugs, including BCS Class IV drugs (poorly soluble and poorly permeable) such as anesthetics, photosensitizers, and even some experimental anticancer drugs [2].
*Source: Polyoxyethylene Castor Oil Derivatives | Uses, Suppliers, and Specifications:
By enhancing a drug's solubility, Polyoxyl 35 castor oil can significantly improve its bioavailability. Bioavailability refers to the proportion of a drug that enters the bloodstream and reaches its site of action. Increased solubility translates to better absorption in the gut, leading to a greater therapeutic effect. Research has investigated the use of Polyoxyl 35 castor oil to improve the absorption of digoxin, a heart medication [1].
*Source: Effect of polyoxyl 35 castor oil and Polysorbate 80 on the intestinal absorption of digoxin in vitro - PubMed
Polyoxyl 35 castor oil possesses emulsifying properties, enabling the creation of stable emulsions for various applications. In the realm of scientific research, it can be used to emulsify fat-soluble vitamins (A, D, E, and K) for in vitro studies or to prepare emulsions of fish oil and other lipids used in veterinary research [2]. These emulsions improve the incorporation and efficacy of these lipophilic materials.
*Source: Polyoxyethylene Castor Oil Derivatives | Uses, Suppliers, and Specifications:
The compound 2-[1,3-bis[2-[(Z)-11-hydroxyheptadec-8-enoxy]carbonyloxyethoxy]propan-2-yloxy]ethyl [(Z)-11-hydroxyheptadec-8-enyl] carbonate is a complex organic molecule characterized by its long hydrocarbon chains and functional groups that confer specific chemical properties. This compound is derived from castor oil and features multiple ester linkages, which contribute to its surfactant properties. The molecular formula is with a molecular weight of approximately 1113.6 g/mol. The structure includes a carbonate group and multiple hydroxyheptadecene moieties, making it a unique compound in terms of both structure and potential applications in various industries, particularly in pharmaceuticals and cosmetics .
PO-35 CO functions primarily as a nonionic surfactant. Its mechanism involves:
These reactions are crucial for modifying the compound's characteristics for use in various formulations, particularly in creating emulsions or enhancing solubility in different solvents.
The biological activity of this compound is primarily linked to its surfactant properties. It acts as a nonionic surfactant, which means it can stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous environments. This property is particularly valuable in pharmaceutical formulations where drug solubility can significantly affect bioavailability. Additionally, compounds derived from castor oil have been noted for their potential anti-inflammatory and antimicrobial properties, which may extend to this compound as well .
The synthesis of 2-[1,3-bis[2-[(Z)-11-hydroxyheptadec-8-enoxy]carbonyloxyethoxy]propan-2-yloxy]ethyl [(Z)-11-hydroxyheptadec-8-enyl] carbonate typically involves several steps:
These steps must be carefully controlled to ensure high yields and purity of the final product.
The primary applications of this compound include:
Its ability to stabilize mixtures of oil and water makes it particularly useful across these sectors .
Studies on the interactions of 2-[1,3-bis[2-[(Z)-11-hydroxyheptadec-8-enoxy]carbonyloxyethoxy]propan-2-yloxy]ethyl [(Z)-11-hydroxyheptadec-8-enyl] carbonate with various biological systems are essential for understanding its efficacy and safety. Interaction studies often focus on:
These studies are critical for regulatory approval and safe usage guidelines.
Several compounds share structural similarities with 2-[1,3-bis[2-[(Z)-11-hydroxyheptadec-8-enoxy]carbonyloxyethoxy]propan-2-yloxy]ethyl [(Z)-11-hydroxyheptadec-8-enyl] carbonate. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Castor Oil Ethoxylate | C63H122O15 | Nonionic surfactant derived from castor oil; used widely in cosmetics. |
Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate | C13H22O4 | Simpler structure; primarily used in flavoring and fragrance applications. |
Polyethylene glycol derivatives | Varies | Commonly used as surfactants; less complex than the target compound but widely applied in pharmaceuticals. |
The uniqueness of 2-[1,3-bis[2-[(Z)-11-hydroxyheptadec-8-enoxy]carbonyloxyethoxy]propan-2-yloxy]ethyl [(Z)-11-hydroxyheptadec-8-enyl] carbonate lies in its complex structure that combines multiple functional groups conducive to high performance as a surfactant while retaining bioactive properties derived from its castor oil origins. Its long hydrocarbon chains enhance its ability to interact with both hydrophilic and hydrophobic substances, making it particularly effective in diverse applications compared to simpler compounds .